s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)-

Description

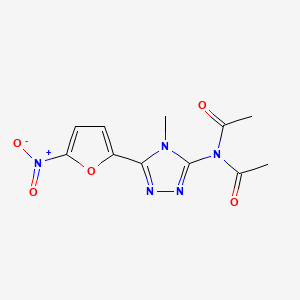

The compound s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a diacetylamino group at position 3, a methyl group at position 4, and a 5-nitro-2-furyl moiety at position 3.

Properties

CAS No. |

41735-50-6 |

|---|---|

Molecular Formula |

C11H11N5O5 |

Molecular Weight |

293.24 g/mol |

IUPAC Name |

N-acetyl-N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |

InChI |

InChI=1S/C11H11N5O5/c1-6(17)15(7(2)18)11-13-12-10(14(11)3)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3 |

InChI Key |

GIUXPUNETWPBFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=NN=C(N1C)C2=CC=C(O2)[N+](=O)[O-])C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

Introduction of the Nitrofuryl Group: The nitrofuryl group can be introduced through nitration reactions using nitric acid or other nitrating agents.

Acetylation: The diacetylamino group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.

Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

Purification Steps: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

Substitution: The diacetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Nitric acid, hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitrofuryl group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The diacetylamino group may interact with enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Carcinogenic Nitrofuran Derivatives

Several 5-nitro-2-furyl-containing compounds have demonstrated carcinogenicity in rodent models. Key examples include:

Key Observations :

- The carcinogenicity of nitrofurans is highly dependent on substituents. Hydrazine- or thiazole-containing derivatives (e.g., NFTA) are potent carcinogens, while simpler nitrofurans like 5-nitro-2-furanmethandiol diacetate lack activity .

- The target compound’s diacetylamino group may reduce carcinogenic risk compared to hydrazine derivatives, as acetylation often mitigates toxicity .

Antimicrobial Nitrofuran Derivatives

Substituted nitrofurans with triazole or pyrazole cores show antimicrobial properties:

Key Observations :

Structural Analogs in Drug Development

Triazole derivatives with nitroaromatic substituents are explored for diverse applications:

Key Observations :

- Methylthio or tetrazole substituents (e.g., ) modify solubility and receptor binding, suggesting the target compound’s diacetylamino group may enhance bioavailability.

Mechanistic and Toxicological Insights

- Carcinogenicity Mechanism: Nitrofurans with hydrazine or thiazole moieties likely form DNA adducts or generate reactive intermediates (e.g., nitroso derivatives), whereas acetylated analogs may undergo detoxification via hydrolysis .

- Toxicity Profile: The LD₅₀ of the amino-triazole analog (1460 mg/kg in mice) suggests moderate toxicity, but diacetylamino substitution could lower this risk .

Biological Activity

The compound s-Triazole, 3-(diacetylamino)-4-methyl-5-(5-nitro-2-furyl)- (CAS No. 41735-50-6) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its pharmacological potential, toxicological data, and relevant case studies.

Molecular Structure

- Molecular Formula : CHNO

- Molecular Weight : 293.27 g/mol

- Density : 1.56 g/cm³

- Boiling Point : 497.4 ºC at 760 mmHg

- LogP : 1.40590

Structural Representation

The compound's structure includes a triazole ring substituted with a diacetylamino group and a nitro-furyl moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of triazole can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Variable |

Anticancer Potential

In silico studies have predicted that compounds similar to s-Triazole derivatives possess antineoplastic properties. The interactions of these compounds with cancer-associated enzymes, such as carbonic anhydrases (hCA II and hCA IX), have been modeled using artificial neural networks (ANN). The results suggest a potential for selective inhibition of tumor-associated enzymes, making these compounds candidates for further development in cancer therapy .

Toxicological Data

The acute toxicity of s-Triazole has been assessed through LD50 tests in rodent models:

- Oral Administration : LD50 = 1760 mg/kg

- Intraperitoneal Administration : LD50 = 600 mg/kg

These values indicate a moderate level of toxicity, necessitating caution in therapeutic applications .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological activity of new triazole compounds, including s-Triazole derivatives. The researchers found that specific modifications to the triazole ring enhanced antimicrobial activity against resistant bacterial strains .

In Silico Screening

A combinatorial library was created to evaluate the bioactivity of various triazole derivatives using in silico methods. The results indicated promising directions for developing non-toxic compounds with significant biological activity across various therapeutic areas, including antibacterial and anticancer applications .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.